4-{2-[(1-Benzofuran-2-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride
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Overview
Description
4-{2-[(1-Benzofuran-2-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride is a complex organic compound that features a benzofuran moiety, a sulfonyl chloride group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(1-Benzofuran-2-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride typically involves multiple steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including acid-catalyzed cyclization of compounds containing carbonyl groups, palladium-catalyzed ring closure, or intramolecular Friedel–Crafts reactions.
Amide Formation: The benzofuran-2-carbonyl chloride can be reacted with ethylenediamine to form the corresponding amide.
Sulfonyl Chloride Introduction: The final step involves the reaction of the amide with benzene-1-sulfonyl chloride under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(1-Benzofuran-2-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzofuran moiety.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are commonly used.
Nucleophilic Substitution: Nucleophiles such as amines, alcohols, and thiols are employed.
Oxidation and Reduction: Oxidizing
Properties
CAS No. |
90141-24-5 |
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Molecular Formula |
C17H14ClNO4S |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
4-[2-(1-benzofuran-2-carbonylamino)ethyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C17H14ClNO4S/c18-24(21,22)14-7-5-12(6-8-14)9-10-19-17(20)16-11-13-3-1-2-4-15(13)23-16/h1-8,11H,9-10H2,(H,19,20) |
InChI Key |
UEJDDHYVOOMRPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)Cl |
Origin of Product |
United States |
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